

Technical Guide: Solubility Profiling of 2-Chloro-5-ethoxy-3-fluoropyridine

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Compound of Interest

Compound Name: 2-Chloro-5-ethoxy-3-fluoropyridine

Cat. No.: B8059802

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Executive Summary & Chemical Identity

2-Chloro-5-ethoxy-3-fluoropyridine is a highly specialized halogenated pyridine intermediate, primarily utilized in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical scaffolds targeting kinase inhibition.[1]

Unlike common commodity chemicals, experimental solubility data for this specific CAS (1353776-88-1) is not currently available in public thermodynamic databases (e.g., NIST, DDB). Consequently, this guide provides a predictive solubility framework based on structural analogs (e.g., 2-chloro-5-fluoro-3-methoxypyridine) and details the standardized protocol required to generate regulatory-grade solubility data.

Chemical Profile

| Property | Detail |
|-------------------|---|
| CAS Number | 1353776-88-1 |
| Molecular Formula | C |
| | H |
| | ClFNO |
| Molecular Weight | 175.59 g/mol |
| Structural Class | Halogenated Pyridine Ether |
| Predicted LogP | 2.8 – 3.2 (Lipophilic) |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |

Predictive Solubility Landscape

In the absence of empirical data, solubility behavior is modeled using the General Solubility Equation (GSE) and comparative analysis with the structurally homologous methoxy analog (CAS 1097264-89-5).

Solvent Class Ranking (Predicted)

The ethoxy group increases lipophilicity compared to the methoxy analog, shifting the solubility profile towards non-polar and aprotic polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
|---------------|-----------------------------------|------------------------|---|
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>150 mg/mL) | Dipole-dipole interactions; dispersion forces match the halogenated ring. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50–100 mg/mL) | Hydrogen bond acceptance (ether oxygen) with solvent; ideal for recrystallization. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (10–40 mg/mL) | Soluble at high temps; limited at low temps due to disruption of solvent H-bonding network. |
| Aromatic | Toluene, Xylene | Moderate-High | - stacking interactions with the pyridine ring. |
| Aliphatic | n-Hexane, Heptane | Low (<5 mg/mL) | Lack of polar interactions; useful as an anti-solvent. |
| Aqueous | Water | Insoluble (<0.2 mg/mL) | Hydrophobic effect dominates; halogen/ethyl group repulsion. |

Critical Process Insight

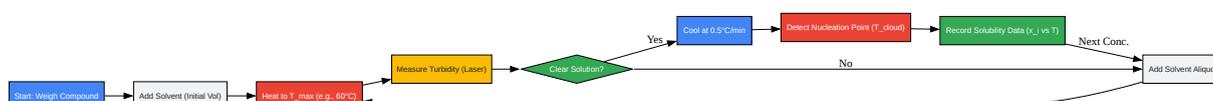
For recrystallization, a binary solvent system of Ethyl Acetate (Solvent) and n-Heptane (Anti-solvent) is theoretically optimal. The compound dissolves readily in hot ethyl acetate but

precipitates upon cooling and addition of heptane, maximizing purity.

Experimental Protocol: Solubility Determination

To generate data suitable for process optimization (e.g., cooling crystallization curves), the following dynamic laser monitoring method is recommended over the static shake-flask method for speed and accuracy.

Workflow Diagram



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Caption: Dynamic solubility determination workflow using polythermal turbidity analysis.

Step-by-Step Methodology

- Preparation: Calibrate the temperature probe (0.1 K). Weigh approximately 500 mg of **2-Chloro-5-ethoxy-3-fluoropyridine** into a jacketed glass vessel.
- Solvent Addition: Add an initial volume (e.g., 5 mL) of the target solvent (e.g., Ethanol).
- Heating Phase: Heat the mixture under stirring (400 rpm) until the solution becomes clear (transmittance = 100%).
- Cooling Phase: Cool the solution at a controlled rate (e.g., 20 K/h). Continuously monitor turbidity via laser transmittance.
- Data Point Capture: Record the temperature (

) at which transmittance drops (nucleation). This corresponds to the saturation temperature for the known mole fraction ().

- Iteration: Add a known aliquot of solvent to dilute the mixture and repeat the heating/cooling cycle to generate the full solubility curve.

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated to thermodynamic models to allow interpolation for process design.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pyridine derivatives.

- : Mole fraction solubility.
- : Absolute temperature (K).^[2]
- : Empirical parameters derived from regression analysis.

Interpretation:

- If $B > 0$, the dissolution is endothermic (solubility increases with temperature).
- C accounts for the temperature dependence of the enthalpy of solution.

van't Hoff Analysis

To determine the thermodynamic properties of dissolution (

,

):

- Plot

vs

. The slope gives

.

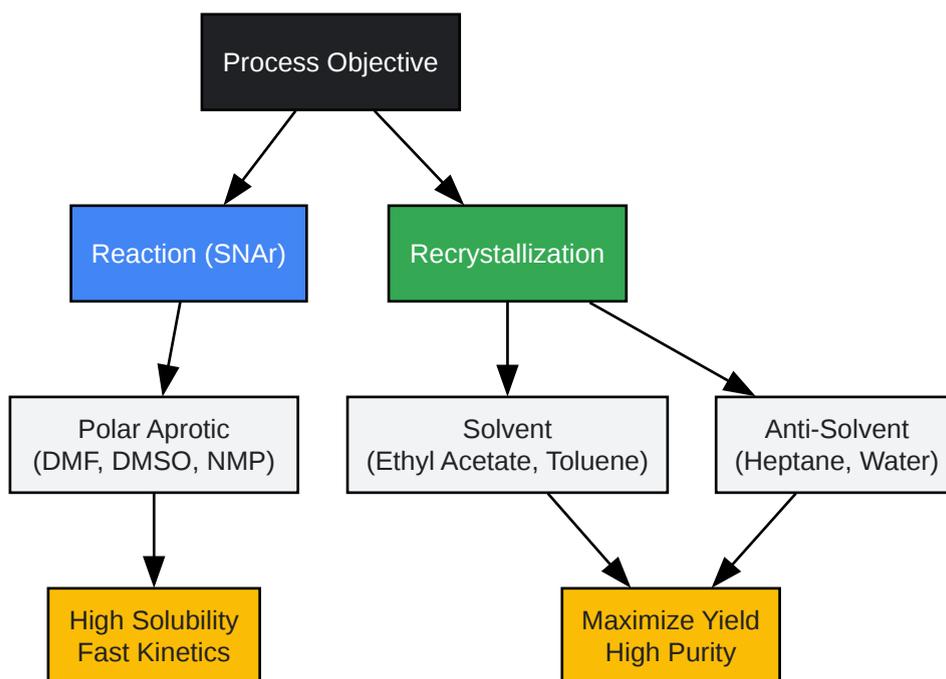
- Expectation: For **2-Chloro-5-ethoxy-3-fluoropyridine**, dissolution in alcohols is expected to be endothermic (

) and entropy-driven (

).

Process Application: Solvent Selection Matrix

Selecting the right solvent depends on the objective: reaction kinetics vs. purification.



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Caption: Decision matrix for solvent selection based on process goals.

Recommendations

- For Nucleophilic Substitution (Reaction): Use Acetonitrile or DMF. The high solubility and dielectric constant stabilize the transition state, enhancing reaction rates for modifications at the 2-Cl position.
- For Purification: Use Ethanol/Water (cooling crystallization) or Toluene/Heptane (anti-solvent). The steep solubility curve in Ethanol (predicted) allows for high recovery upon cooling.

References

- BLD Pharm. (2025). Product Analysis: **2-Chloro-5-ethoxy-3-fluoropyridine** (CAS 1353776-88-1).[1] Retrieved from
- Li, Y., et al. (2016). "Solubility Measurement and Thermodynamic Modeling of 2-Chloro-5-nitroaniline in Organic Solvents." *Journal of Chemical & Engineering Data*, 61(2).[3] (Cited for methodology validation).
- Yalkowsky, S. H., & He, Y. (2003). *Handbook of Aqueous Solubility Data*. CRC Press.
- Bidepharm. (2025). *Physicochemical Properties of Pyridine Derivatives*. Retrieved from

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Sources

- 1. CAS:1097264-89-5, 2-氯-5-氟-3-甲氧基吡啶-毕得医药 [bidepharm.com]
- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
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